molecular formula C10H11NO B1601805 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 70079-42-4

4-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1601805
CAS RN: 70079-42-4
M. Wt: 161.2 g/mol
InChI Key: QWSNVLHWJMUVCZ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family. It is also known as tetrahydro-4-methylisoquinolin-1-one or 4-Me-Tetrahydroisoquinolinone. This compound has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • New synthetic methods have been developed for 3,4-dihydroisoquinolin-1(2H)-one and its derivatives, which are key structures in isoquinoline alkaloids. These methods include the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one from methyl 3-hydroxy-4-methoxybenzoate using various chemical reactions such as allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008). Another study discusses a similar synthetic methodology starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, leading to the formation of the isoquinolin-1(2H)-one skeleton (Berk Mujde et al., 2011).

Pharmacological Properties

  • Some derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit pharmacological properties such as vasodilatation. For instance, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and shown to have vasodilatation activity at specific concentrations (Zhang San-qi, 2010).

Natural Product Isolation

  • 3,4-dihydroisoquinolin-1(2H)-one derivatives have also been isolated from natural sources. For example, a new dihydroisoquinoline-N-oxide alkaloid was isolated from the seeds of Calycotome villosa subsp. intermedia, indicating the presence of such compounds in the plant kingdom (A. Elkhamlichi et al., 2017).

Stereochemical Studies

  • The stereochemistry of some 3,4-dihydroisoquinolin-1(2H)-ones has been studied, revealing insights into their molecular configuration and properties. This includes research on the stereochemistry of compounds derived from 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones (P. Collins et al., 1989).

Antitumor Activity

  • A novel class of 3,4-dihydroisoquinolines was synthesized and analyzed for their crystal structure and antitumor activities. This suggests potential applications in cancer research and therapy (Zhu et al., 2011).

Catalytic Asymmetric Synthesis

  • Recent advancements in catalytic asymmetric synthesis of 3,4-dihydroisoquinolin-1(2H)-ones have been reported, highlighting their significance in organic synthesis and potential for producing biologically active molecules (Wangsheng Liu et al., 2015).

properties

IUPAC Name

4-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSNVLHWJMUVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554810
Record name 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

70079-42-4
Record name 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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